N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine
説明
特性
IUPAC Name |
N-[1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-5-ethyl-N-methylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N8/c1-3-12-8-19-18(20-9-12)24(2)14-10-25(11-14)16-7-6-15-21-22-17(13-4-5-13)26(15)23-16/h6-9,13-14H,3-5,10-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIXDLIHKOSUWAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)N(C)C2CN(C2)C3=NN4C(=NN=C4C5CC5)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include various halides, bases, and solvents to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and other advanced manufacturing techniques to ensure consistent quality and scalability .
化学反応の分析
Types of Reactions
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the molecule.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .
科学的研究の応用
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit promising anticancer properties. The unique combination of triazole and pyridazine rings in this compound may enhance its binding affinity to specific targets involved in cancer cell proliferation.
Case Study: Kinase Inhibition
One notable application is its potential as a kinase inhibitor. Kinases play a crucial role in signaling pathways that regulate cell growth and division. Research has shown that derivatives of triazolo-pyridazine can selectively inhibit kinases associated with various cancers, suggesting that N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine may have similar effects .
Antimicrobial Properties
Compounds featuring triazole and pyridazine moieties have been documented for their antimicrobial activity against a range of bacterial and fungal pathogens.
Research Findings
A study evaluating the antimicrobial efficacy of related compounds revealed significant activity against strains such as Staphylococcus aureus and Escherichia coli. The structural features of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine may contribute to its ability to disrupt microbial cell walls or inhibit essential metabolic pathways .
Neuropharmacological Applications
The compound's potential neuropharmacological applications are also noteworthy. Research has indicated that similar triazole derivatives can exhibit anticonvulsant properties.
Structure–Activity Relationship Studies
Understanding the structure–activity relationship (SAR) is crucial for optimizing the efficacy of this compound. SAR studies help identify which structural modifications enhance biological activity while minimizing toxicity.
Data Table: Structural Variants and Activities
作用機序
The mechanism of action of N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine involves its ability to bind to the ATP-binding sites of c-Met and Pim-1 enzymes. This binding inhibits the activity of these enzymes, which are crucial for the survival and proliferation of cancer cells. By blocking these enzymes, the compound can induce apoptosis (programmed cell death) and inhibit tumor growth .
類似化合物との比較
Similar Compounds
Triazolo[4,3-b]pyridazine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target similar enzymes and have shown promise in cancer treatment.
Thiadiazole derivatives: Known for their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
What sets N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine apart is its dual inhibitory action on both c-Met and Pim-1, making it a potent candidate for targeted cancer therapy. Its unique structure allows for specific interactions with these enzymes, leading to effective inhibition and potential therapeutic benefits .
生物活性
N-(1-(3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-5-ethyl-N-methylpyrimidin-2-amine is a complex organic compound with significant potential in medicinal chemistry. This article focuses on its biological activity, particularly its anticancer properties and mechanisms of action. The compound's design incorporates various structural motifs that enhance its interaction with biological targets, particularly kinases involved in cancer progression.
The compound has a molecular formula of and a molecular weight of 286.33 g/mol. Its structure includes a triazolo-pyridazine moiety, which is known for its pharmacological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₈N₆ |
| Molecular Weight | 286.33 g/mol |
| CAS Number | 2320146-74-3 |
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The most promising results were observed with compound 12e , which exhibited significant cytotoxicity with IC₅₀ values of:
- A549: 1.06 ± 0.16 μM
- MCF-7: 1.23 ± 0.18 μM
- HeLa: 2.73 ± 0.33 μM
These values indicate a potent inhibitory effect on cancer cell proliferation, comparable to established chemotherapeutic agents like Foretinib, which has an IC₅₀ of 0.090 μM against c-Met kinase .
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of c-Met kinase activity. c-Met is a receptor tyrosine kinase that plays a crucial role in cell growth, survival, and motility. The binding affinity of the compound to the ATP-binding site of the c-Met kinase suggests that it acts as a competitive inhibitor, effectively blocking the phosphorylation process necessary for signal transduction in cancer cells .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the core structure significantly influence biological activity. The presence of the triazolo-pyridazine moiety is critical for enhancing cytotoxicity and kinase inhibition. Specific substitutions at various positions have been shown to either enhance or reduce activity, underscoring the importance of molecular design in developing effective anticancer agents .
In Vitro Studies
In vitro studies have utilized the MTT assay to evaluate cytotoxicity across several cell lines:
| Compound | Cell Line | IC₅₀ (μM) |
|---|---|---|
| 12e | A549 | 1.06 ± 0.16 |
| 12e | MCF-7 | 1.23 ± 0.18 |
| 12e | HeLa | 2.73 ± 0.33 |
These results confirm the compound's potential as a therapeutic agent against multiple types of cancer.
In Vivo Studies
While most current research focuses on in vitro efficacy, preliminary in vivo studies are essential for assessing the therapeutic potential and safety profile of this compound in animal models.
Featured Recommendations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
